(E)-2-amino-N-butil-1-((3,4-dimetoxi-bencilideno)amino)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes antibacterianos y antifúngicos
Las características estructurales del compuesto sugieren una posible actividad antimicrobiana. Los investigadores han investigado su eficacia contra patógenos bacterianos y fúngicos. Los estudios preliminares indican que puede inhibir el crecimiento de ciertas bacterias y hongos, convirtiéndolo en un candidato para una mayor exploración en el desarrollo de fármacos .
Diseño de fármacos basado en la estructura
El diseño de fármacos basado en la estructura tiene como objetivo identificar candidatos a fármacos prometedores optimizando las estructuras químicas. La disposición única de este compuesto ofrece una oportunidad para el diseño racional de fármacos. Los investigadores pueden explorar modificaciones para mejorar sus propiedades farmacológicas, como la afinidad de unión, la selectividad y la biodisponibilidad .
Inhibición de la tirosinasa
La tirosinasa es una enzima involucrada en la síntesis de melanina. Inhibir la actividad de la tirosinasa es relevante para el tratamiento de los trastornos de hiperpigmentación y las afecciones relacionadas con la piel. Algunos derivados de este compuesto han mostrado efectos inhibitorios de la tirosinasa, lo que sugiere posibles aplicaciones en cosmética y dermatología .
Propiedades antiinflamatorias
Ciertos derivados de pirroloquinoxalina exhiben actividad antiinflamatoria. Los investigadores han explorado sus efectos en las vías inflamatorias, incluida la modulación de citocinas y la inhibición de mediadores inflamatorios. Estos hallazgos podrían conducir a nuevos fármacos antiinflamatorios .
Investigación sobre el cáncer
Dada la estructura única del compuesto, vale la pena investigar su potencial en la terapia contra el cáncer. Los investigadores pueden explorar sus interacciones con líneas celulares cancerosas, evaluar la citotoxicidad y evaluar su impacto en el crecimiento tumoral. Los estudios preliminares sugieren que puede interferir con la proliferación de células cancerosas .
Efectos neuroprotectores
Los compuestos con andamios de pirroloquinoxalina se han estudiado por sus propiedades neuroprotectoras. Los investigadores han explorado su capacidad para prevenir el daño neuronal, mejorar la función cognitiva y mitigar las enfermedades neurodegenerativas. Investigar el potencial neuroprotector de este compuesto podría proporcionar información valiosa .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) . EGFR is a protein that resides on the cell surface and is involved in processes such as cell growth and division .
Mode of Action
Similar compounds have been found to inhibit egfr . These compounds bind to the EGFR, preventing it from activating and triggering cell division .
Biochemical Pathways
Egfr inhibitors typically affect the egfr signaling pathway . This pathway is involved in cell growth and division, and its inhibition can lead to the death of cancer cells .
Result of Action
Egfr inhibitors typically lead to the death of cancer cells by preventing them from dividing .
Actividad Biológica
The compound (E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular structure of the compound includes a pyrroloquinoxaline core, an amino group, and a butyl side chain, along with a 3,4-dimethoxybenzylidene moiety. This structural diversity is thought to contribute to its biological activity.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The presence of the quinoxaline core in this compound suggests potential anticancer activity due to established mechanisms involving apoptosis induction and cell cycle arrest.
A study reported that quinoxaline derivatives demonstrated notable cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The SAR analysis revealed that specific substitutions on the quinoxaline ring enhance cytotoxicity, which may also apply to the compound .
Antimicrobial Activity
Quinoxaline derivatives are recognized for their antimicrobial properties. The compound's structure suggests that it may possess antibacterial and antifungal activities. In particular, quinoxaline 1,4-di-N-oxide derivatives have been shown to exhibit broad-spectrum antimicrobial effects . The presence of functional groups such as methoxy may enhance this activity by facilitating interactions with microbial targets.
Antimalarial Activity
Recent studies have identified promising antimalarial activities in quinoxaline derivatives. For example, certain compounds demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism often involves interference with the parasite's metabolic pathways . Given the structural similarities, it is plausible that (E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide could exhibit similar properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
- Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) has been linked to enhanced cytotoxicity and antimicrobial efficacy.
- Core Structure : The quinoxaline backbone is essential for activity; modifications at specific positions can either enhance or diminish biological effects.
- Side Chains : Variations in side chains (like butyl) can influence solubility and bioavailability, impacting overall efficacy.
Case Studies
Several case studies highlight the potential of similar compounds:
- Anticancer Studies : A recent investigation into a series of quinoxaline derivatives showed significant inhibition of tumor growth in xenograft models when administered at optimized doses.
- Antimicrobial Trials : A study evaluated various quinoxaline derivatives against clinical isolates of bacteria and fungi, revealing effective inhibition at low concentrations.
- Antimalarial Research : Compounds structurally akin to (E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide demonstrated promising results in vitro against P. falciparum, warranting further exploration.
Propiedades
IUPAC Name |
2-amino-N-butyl-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-5-12-26-24(31)20-21-23(29-17-9-7-6-8-16(17)28-21)30(22(20)25)27-14-15-10-11-18(32-2)19(13-15)33-3/h6-11,13-14H,4-5,12,25H2,1-3H3,(H,26,31)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQJMHJDNNFXKU-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.